3-Amino-4-bromo-2-naphthoic acid
Overview
Description
3-Amino-4-bromo-2-naphthoic acid: is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to the naphthalene ring, along with a carboxylic acid group (-COOH). This compound is commonly used in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2-naphthoic acid typically involves the bromination of 3-Amino-2-naphthoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromo-2-naphthoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Various substituted naphthoic acids.
Oxidation Reactions: Nitro-naphthoic acids.
Reduction Reactions: Amino-naphthoic acids.
Scientific Research Applications
Chemistry: 3-Amino-4-bromo-2-naphthoic acid is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments. It serves as a building block for the preparation of various naphthalene derivatives .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The exact mechanism of action for 3-Amino-4-bromo-2-naphthoic acid is not fully understood. it is believed to function as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
3-Amino-2-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-naphthoic acid: Lacks the amino group, limiting its applications in biological research.
2-Amino-3-carboxynaphthalene: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness: 3-Amino-4-bromo-2-naphthoic acid is unique due to the presence of both an amino group and a bromine atom on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-amino-4-bromonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRCUYLIHAOELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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